![molecular formula C22H21N3S B2624232 4-{[(2,5-DIMETHYLPHENYL)METHYL]SULFANYL}-2-(2-METHYLPHENYL)PYRAZOLO[1,5-A]PYRAZINE CAS No. 1207044-67-4](/img/structure/B2624232.png)
4-{[(2,5-DIMETHYLPHENYL)METHYL]SULFANYL}-2-(2-METHYLPHENYL)PYRAZOLO[1,5-A]PYRAZINE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-{[(2,5-DIMETHYLPHENYL)METHYL]SULFANYL}-2-(2-METHYLPHENYL)PYRAZOLO[1,5-A]PYRAZINE is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyrazines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound features a pyrazolo[1,5-a]pyrazine core with two distinct aromatic substituents, making it a unique molecule with interesting chemical properties.
Méthodes De Préparation
The synthesis of 4-{[(2,5-DIMETHYLPHENYL)METHYL]SULFANYL}-2-(2-METHYLPHENYL)PYRAZOLO[1,5-A]PYRAZINE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrazolo[1,5-a]pyrazine core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the aromatic substituents: This step often involves coupling reactions such as Suzuki-Miyaura coupling, where boron reagents are used to introduce the aromatic groups under mild and functional group tolerant conditions.
Sulfur introduction: The sulfanyl group can be introduced through nucleophilic substitution reactions using thiol reagents.
Industrial production methods may involve optimization of these steps to ensure high yield and purity, often utilizing automated synthesis equipment and stringent reaction control.
Analyse Des Réactions Chimiques
4-{[(2,5-DIMETHYLPHENYL)METHYL]SULFANYL}-2-(2-METHYLPHENYL)PYRAZOLO[1,5-A]PYRAZINE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, converting the sulfanyl group to a thiol.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, allowing for further functionalization of the molecule.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium, and specific temperature and pressure conditions to optimize the reaction outcomes.
Applications De Recherche Scientifique
4-{[(2,5-DIMETHYLPHENYL)METHYL]SULFANYL}-2-(2-METHYLPHENYL)PYRAZOLO[1,5-A]PYRAZINE has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a therapeutic agent due to its unique structure and biological activity. It may act as an inhibitor for specific enzymes or receptors, making it a candidate for drug development.
Biological Studies: Researchers use this compound to study its effects on various biological pathways and its potential role in modulating cellular processes.
Industrial Applications: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism by which 4-{[(2,5-DIMETHYLPHENYL)METHYL]SULFANYL}-2-(2-METHYLPHENYL)PYRAZOLO[1,5-A]PYRAZINE exerts its effects involves interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. Detailed studies using techniques like molecular docking and biochemical assays are often conducted to elucidate these interactions.
Comparaison Avec Des Composés Similaires
Similar compounds to 4-{[(2,5-DIMETHYLPHENYL)METHYL]SULFANYL}-2-(2-METHYLPHENYL)PYRAZOLO[1,5-A]PYRAZINE include other pyrazolo[1,5-a]pyrazines with different substituents. These compounds share a common core structure but differ in their substituent groups, leading to variations in their chemical and biological properties. Examples include:
Pyrazolo[1,5-a]pyrimidines: These compounds have a similar core structure but with different nitrogen positions, leading to distinct biological activities.
Pyrazolo[3,4-d]pyrimidines:
The uniqueness of this compound lies in its specific substituents, which confer unique chemical properties and potential biological activities.
Propriétés
IUPAC Name |
4-[(2,5-dimethylphenyl)methylsulfanyl]-2-(2-methylphenyl)pyrazolo[1,5-a]pyrazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3S/c1-15-8-9-16(2)18(12-15)14-26-22-21-13-20(24-25(21)11-10-23-22)19-7-5-4-6-17(19)3/h4-13H,14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPCCPFVYECVZKS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CSC2=NC=CN3C2=CC(=N3)C4=CC=CC=C4C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(2,4-dimethylphenyl)-2-{[3-(4-nitrophenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2624150.png)

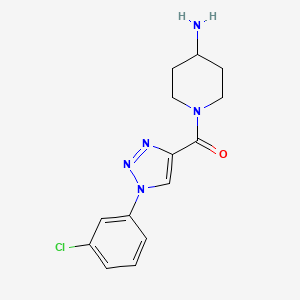

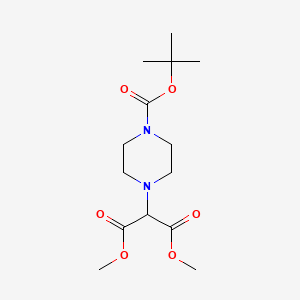
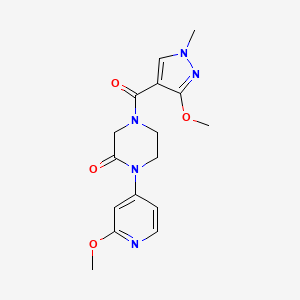
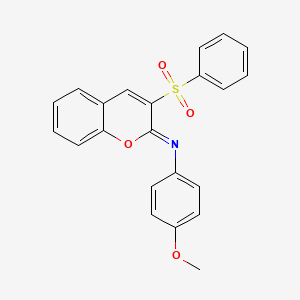
![N-{4-[3-(1,3-thiazol-2-yloxy)pyrrolidine-1-carbonyl]phenyl}acetamide](/img/structure/B2624161.png)
![(2E)-2-[4-(furan-2-yl)-1,3-thiazol-2-yl]-3-(4-nitrophenyl)prop-2-enenitrile](/img/structure/B2624163.png)
![8-(2,4-dimethylphenyl)-1,7-dimethyl-3-pentyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2624164.png)
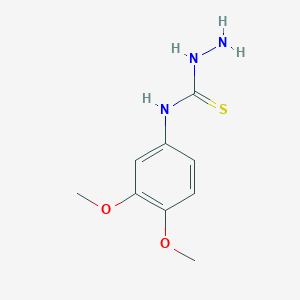
![N-(2H-1,3-benzodioxol-5-yl)-2-[7-oxo-3-(pyridin-4-yl)-6H,7H-[1,2]thiazolo[4,5-d]pyrimidin-6-yl]acetamide](/img/structure/B2624168.png)
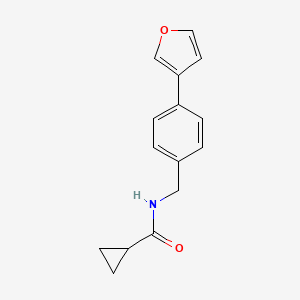
![N-(3-{2-[3-(acetylamino)phenoxy]ethoxy}phenyl)acetamide](/img/structure/B2624171.png)
